Dimethylethylamine hydrochloride

Overview

Description

Dimethylethylamine hydrochloride, also known as 2-Dimethylaminoethyl chloride hydrochloride, is a widely used intermediate and starting reagent for organic synthesis . It is used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . It is also used in foundries as a catalyst for epoxy resins and polyurethane .

Synthesis Analysis

The synthesis of 2-Dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride. This is followed by adding absolute ethyl alcohol for a reflux reaction for 1 hour. After filtering and drying, the finished product is obtained .Molecular Structure Analysis

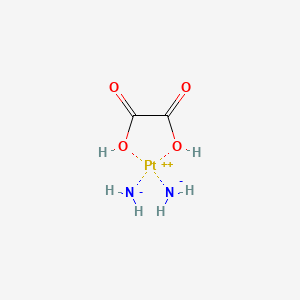

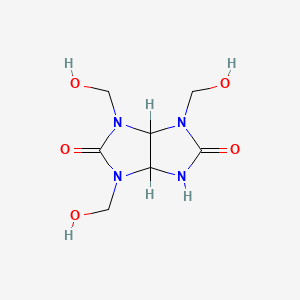

The molecular formula of Dimethylethylamine hydrochloride is C4H11Cl2N . The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen .Chemical Reactions Analysis

Dimethylethylamine reacts with acids to form salts, such as dimethylethylamine hydrochloride, an odorless white solid with a melting point of 171.5°C . It is produced by a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Physical And Chemical Properties Analysis

Dimethylethylamine hydrochloride is a crystalline powder with a white to pale cream to pale yellow appearance . It has a molecular weight of 144.04 .Scientific Research Applications

Air Quality Monitoring in Industrial Environments

Research has developed a method for determining dimethylethylamine in workroom air using isotachophoresis. This technique was employed in a field study across different iron foundries, demonstrating the utility of dimethylethylamine hydrochloride in monitoring air quality in industrial settings (Hansén, Sollenberg, & Uggla, 1985).

Synthesis of Low-Toxic Liquid Fuels

A study on 2-Azido-N,N-dimethylethylamine(DMAZ), a new low-toxic liquid fuel, focused on improving the synthesis efficiency of DMAZ. This research contributes to the development of safer and more efficient liquid fuels (Li Gang, 2013).

Molecular Beam Epitaxy in Semiconductor Fabrication

Dimethylethylamine alane, a derivative of dimethylethylamine, has been used for the growth of AlGaAs alloys and AlGaAs/GaAs quantum wells in molecular beam epitaxy, a crucial process in semiconductor manufacturing. This demonstrates the compound's application in advanced materials science (Courboulès et al., 1994).

Chemical Vapor Deposition in Material Science

In material science, particularly for the chemical vapor deposition of AlN, dimethylethylamine alane has been a significant Al source. Its interaction with ammonia in atomic layer growth mode is crucial for developing advanced materials (Kuo & Rogers, 2000).

Synthesis of Antidepressant Compounds

Dimethylethylamine is involved in the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which have shown potential antidepressant activity. This research contributes to the development of new pharmaceutical compounds (Yardley et al., 1990).

Development of Nanoparticles

Research on the wet-chemical synthesis of aluminum nanoparticles using dimethylethylamine alane highlights its role in nanoparticle synthesis. The study discusses the dual roles of passivation agents in trapping and protecting aluminum nanoparticles during and after the decomposition process (Meziani et al., 2009).

Safety and Hazards

Dimethylethylamine hydrochloride is classified as harmful if swallowed, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Dimethylethylamine hydrochloride are not mentioned in the sources retrieved, it continues to be a valuable intermediate in organic synthesis . Its use in the synthesis of various compounds suggests potential for continued application in chemical and pharmaceutical industries.

properties

IUPAC Name |

N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4-5(2)3;/h4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKTVNNRMXUMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

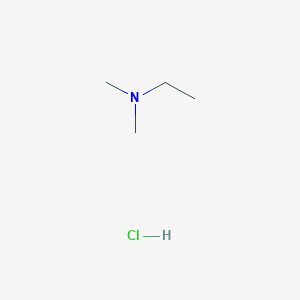

CCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502409 | |

| Record name | N,N-Dimethylethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylethylamine hydrochloride | |

CAS RN |

58114-25-3 | |

| Record name | N,N-Dimethylethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.